Product packaging for 9H-carbazole-1-carboxamide(Cat. No.:)

9H-carbazole-1-carboxamide

Cat. No.: B8743909
M. Wt: 210.23 g/mol
InChI Key: GFHHIWFKWFBNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9H-Carbazole-1-carboxamide is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery research. Its core structure serves as a precursor for developing potent and selective enzyme inhibitors. Notably, derivatives of this compound have been identified as potent and selective ATP-competitive inhibitors of Janus kinase 2 (JAK2), with some optimized analogs exhibiting over 45-fold selectivity for JAK2 over other JAK kinase family members . JAK2 is a prominent target in research related to myeloproliferative neoplasms . Further studies have explored carbazole carboxamide derivatives as inhibitors of Bruton's tyrosine kinase (BTK), a key target in autoimmune disease and B-cell malignancy research . Molecular modeling and 3D-QSAR studies on these derivatives help elucidate the binding interactions with BTK, particularly with key residues like Gly475 and Met477, guiding the design of novel inhibitors . The carbazole core is also recognized for its broad therapeutic potential, with various N-substituted carbazole derivatives demonstrating a range of biological activities in research settings . This product, this compound, is intended for research applications only and is not for diagnostic or therapeutic use. Please note that the referenced biological data and research applications are based on scientific literature and are for informational purposes to illustrate the compound's research potential.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10N2O B8743909 9H-carbazole-1-carboxamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10N2O

Molecular Weight

210.23 g/mol

IUPAC Name

9H-carbazole-1-carboxamide

InChI

InChI=1S/C13H10N2O/c14-13(16)10-6-3-5-9-8-4-1-2-7-11(8)15-12(9)10/h1-7,15H,(H2,14,16)

InChI Key

GFHHIWFKWFBNRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C(=O)N

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Transformations of 9h Carbazole 1 Carboxamide

Strategies for the Construction of the 9H-Carbazole-1-carboxamide Core

A variety of synthetic methodologies have been developed to construct the carbazole (B46965) framework. These range from classical name reactions to modern cross-coupling and cyclization strategies, each offering distinct advantages in terms of substrate scope, regioselectivity, and functional group tolerance.

Cadogan Reductive Cyclization Approaches

The Cadogan reductive cyclization is a powerful and widely utilized method for the synthesis of carbazoles. This reaction typically involves the deoxygenative cyclization of 2-nitrobiphenyls using trivalent phosphorus reagents, such as triphenylphosphine (B44618) or triethyl phosphite. The reaction is believed to proceed through a nitrene intermediate, which then undergoes intramolecular C-H insertion to form the carbazole ring system. researchgate.netacs.orgnih.gov

A key application of this methodology in the synthesis of precursors to this compound is the cyclization of 2'-Nitro-biphenyl-3-carboxylic acid methyl ester. derpharmachemica.comderpharmachemica.com In this sequence, the nitrobiphenyl derivative is treated with triphenylphosphine in a high-boiling solvent like o-dichlorobenzene. The reaction yields a mixture of 9H-Carbazole-1-carboxylic acid methyl ester and 9H-Carbazole-3-carboxylic acid methyl ester. derpharmachemica.comderpharmachemica.com These esters can then be converted to the corresponding carboxamides through standard amidation procedures. The Cadogan reaction is valued for its tolerance of various functional groups and offers a reliable route to the carbazole core. derpharmachemica.comderpharmachemica.com

Suzuki Coupling Protocols

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis and plays a crucial role in the preparation of the 2-nitrobiphenyl (B167123) precursors required for the Cadogan cyclization. nbinno.com This palladium-catalyzed reaction efficiently forms a carbon-carbon bond between an aryl halide and an aryl boronic acid or its ester. nih.gov

In the context of synthesizing the this compound core, a typical Suzuki coupling would involve the reaction of a suitably substituted boronic acid derivative with 2-bromonitrobenzene. For instance, the coupling of (3-(methoxycarbonyl)phenyl)boronic acid with 2-bromonitrobenzene in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium carbonate, yields 2'-Nitro-biphenyl-3-carboxylic acid methyl ester. derpharmachemica.comderpharmachemica.com This intermediate is then directly used in the subsequent Cadogan cyclization. The Suzuki coupling's broad functional group compatibility and mild reaction conditions make it an ideal method for assembling the necessary biphenyl (B1667301) framework. derpharmachemica.comderpharmachemica.comnbinno.com

Table 1: Key Reactions in the Synthesis of 9H-Carbazole-1-carboxylic acid methyl ester

StepReaction TypeStarting MaterialsKey ReagentsProduct
1Suzuki Coupling(3-(methoxycarbonyl)phenyl)boronic acid, 2-bromonitrobenzenePd(PPh₃)₄, K₂CO₃2'-Nitro-biphenyl-3-carboxylic acid methyl ester
2Cadogan Cyclization2'-Nitro-biphenyl-3-carboxylic acid methyl esterPPh₃, o-dichlorobenzene9H-Carbazole-1-carboxylic acid methyl ester

Classical Carbazole Synthesis Routes: Fischer–Borsche and Graebe–Ullmann Methods

While modern cross-coupling reactions are prevalent, classical methods for carbazole synthesis remain relevant. The Fischer–Borsche synthesis (an extension of the Fischer indole (B1671886) synthesis) involves the reaction of an arylhydrazine with a cyclohexanone (B45756) derivative to form a phenylhydrazone, which then undergoes acid-catalyzed cyclization and subsequent aromatization to yield a tetrahydrocarbazole, and finally, the carbazole. wikipedia.org The mechanism involves an acid-catalyzed rearrangement similar to the Fischer indole synthesis. wikipedia.org

The Graebe–Ullmann reaction provides another classical route. researchgate.netrsc.org This method involves the diazotization of an N-aryl-2-aminobiphenyl, which forms a benzotriazole (B28993) intermediate. researchgate.net Upon heating, this intermediate extrudes nitrogen gas to generate a diradical species that cyclizes to form the carbazole. researchgate.netyoutube.com While effective, these classical methods can require harsh conditions and may not offer the same level of regiocontrol as more modern techniques. rsc.org

Indole-Derived Cyclization Pathways

More recent strategies have focused on the conversion of readily available indole derivatives into the carbazole skeleton. organic-chemistry.org One such approach is a metal-free, ammonium (B1175870) iodide-promoted [2+2+2] annulation of indoles, ketones, and nitroolefins. organic-chemistry.org This method offers a highly regioselective and efficient pathway to a diverse range of functionalized carbazoles. organic-chemistry.org These indole-to-carbazole strategies represent a convergent and flexible approach to constructing the carbazole core, often avoiding the need for pre-functionalized starting materials that are typical of cross-coupling based routes.

Regioselective Functionalization of the Carbazole Nucleus

Once the carbazole core is constructed, its further functionalization is often necessary to access specific target molecules. Regioselective C-H activation has emerged as a powerful tool for the direct introduction of functional groups at specific positions on the carbazole ring system, avoiding the need for multi-step synthesis involving pre-functionalized substrates.

Palladium-Catalyzed C-H Activation and Directing-Group-Aided Functionalization (C2, C3, C4, C1, C8 Positions)

Palladium-catalyzed C-H activation has become a prominent strategy for the regioselective functionalization of heterocycles, including carbazoles. nih.govrsc.org This approach often employs a directing group, which coordinates to the metal center and positions it in close proximity to a specific C-H bond, thereby enabling its selective cleavage and subsequent functionalization. mdpi.com

For carbazole derivatives, the carboxamide group itself, or a group derived from it, can act as a directing group. Research has shown that bidentate directing groups, such as 8-aminoquinoline (B160924) or 2-(methylthio)aniline, attached as an amide to the C3 position of the carbazole, can direct palladium-catalyzed C-H arylation, alkylation, and methoxylation to the C2 and C4 positions. thieme-connect.com This directing-group-aided strategy allows for the precise installation of substituents at positions that are often difficult to access through classical electrophilic substitution reactions. thieme-connect.com

While the C1 and C8 positions are sterically hindered, functionalization at these sites can be achieved. For example, the use of a phosphine-based directing group on the carbazole nitrogen has been shown to direct C-H alkenylation exclusively to the C1 position. chim.it Furthermore, palladium-catalyzed ortho-C–H arylation of aniline (B41778) carbamates, precursors to carbazoles, demonstrates the feasibility of functionalizing positions adjacent to a nitrogen-containing directing group. nih.govacs.org These methods provide a powerful toolkit for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a wide array of derivatives with diverse substitution patterns.

Oxidative C-N Bond Formation and Amination Reactions

The construction of the carbazole nucleus itself is often achieved through intramolecular C-N bond formation, which represents a key step in the synthesis of this compound precursors. Modern methodologies focus on direct C-H amination, avoiding the need for pre-functionalized starting materials.

One powerful approach is the Palladium(II)-catalyzed C−H bond amination. This method allows for the formation of the carbazole ring system under remarkably mild, ambient temperature conditions. acs.org The reaction typically proceeds via a Pd(II)/Pd(IV) catalytic cycle, where reductive elimination from a high-valent palladium(IV) intermediate facilitates the C-N bond formation. acs.org This strategy is noted for its high efficiency and tolerance of complex molecular architectures, making it suitable for the synthesis of intricate carbazole precursors. acs.org

Another strategy involves Iridium(III)-catalyzed intramolecular C–H amination. This process can be used to synthesize N-H carbazoles directly from appropriately substituted aminobiphenyls. acs.org The reaction is typically performed under aerobic conditions with a copper co-catalyst, which facilitates the dehydrogenative cyclization. acs.org Furthermore, cobalt-catalysis has been employed for the intramolecular C–H amination of anthranils to furnish 9H-carbazole-1-carbaldehyde, a direct precursor to the target carboxamide.

These oxidative C-H amination reactions are fundamental to creating the core carbazole structure, upon which the C1-carboxamide functionality can be installed or carried through the synthesis.

Lewis Acid-Mediated Transformations

Lewis acids play a pivotal role in directing the regioselectivity of electrophilic substitution on the carbazole ring, enabling the specific synthesis of C1-substituted derivatives. A prominent example is the BCl₃-mediated Friedel–Crafts acylation. mdpi.com This reaction allows for the site-specific introduction of an aroyl group at the C1 position of 9H-carbazole. The proposed mechanism involves the initial formation of a 9-(dichloroboryl)-9H-carbazole intermediate. This intermediate then forms a six-membered complex with a nitrile, which spatially directs the Friedel–Crafts acylation to the adjacent C1 position. mdpi.com Subsequent hydrolysis of the resulting ketimine yields the 1-aroyl-carbazole. mdpi.com

This methodology provides a direct and novel entry to 1-aroyl-carbazoles, which are immediate precursors to this compound, without the need for protecting the amine functionality. mdpi.com Other Lewis acids, such as Zinc Bromide (ZnBr₂), have also been utilized in cascade reactions to synthesize highly substituted carbazole scaffolds via Friedel–Crafts arylation and subsequent cyclization pathways. nih.gov

Table 1: Lewis Acid-Mediated C1-Acylation of 9H-Carbazole
Lewis AcidAcylating AgentKey FeatureProduct TypeReference
Boron trichloride (B1173362) (BCl₃) / AlCl₃4-FluorobenzonitrileDirects substitution to C1 position1-(4-Fluorobenzoyl)-9H-carbazole mdpi.com
Zinc Bromide (ZnBr₂)Bromomethyl indoles / ArenesCatalyzes Friedel–Crafts arylation cascadeAnnulated carbazoles nih.gov

Carbon-Carbon Cross-Coupling Reactions

Carbon-carbon cross-coupling reactions are indispensable tools for the functionalization of the this compound core, allowing for the introduction of diverse substituents to modulate its electronic and steric properties. These reactions are typically performed on halogenated carbazole derivatives.

The Suzuki-Miyaura coupling is widely employed for this purpose. This palladium-catalyzed reaction couples an aryl halide with an arylboronic acid. A key strategy for synthesizing the 9H-carbazole-1-carboxylic acid (a direct precursor to the amide) involves a Suzuki coupling between an appropriately substituted boronic ester and a 2-bromonitrobenzene derivative. derpharmachemica.com The resulting nitro-biphenyl is then cyclized to form the carbazole ring. derpharmachemica.com Alternatively, a pre-formed 1-bromo-9H-carbazole can undergo Suzuki coupling with various arylboronic acids or their pinacol (B44631) esters to introduce aryl groups at the C1 position. researchgate.net This approach is foundational for building molecular complexity.

The Sonogashira coupling , which forms a C-C bond between a terminal alkyne and an aryl halide using palladium and copper co-catalysts, is used to introduce alkynyl moieties onto the carbazole skeleton. wikipedia.orglibretexts.org This reaction is valuable for extending the π-conjugation of the system, a feature often desired in materials science applications. researchgate.net

The Heck reaction provides a method for the arylation or vinylation of alkenes. libretexts.org While specific examples on this compound are scarce, the methodology is broadly applicable to aryl halides, suggesting its potential for introducing alkenyl substituents onto a halogenated version of the carbazole-1-carboxamide scaffold.

These cross-coupling reactions, summarized in the table below, provide robust and versatile pathways for the late-stage functionalization of the carbazole ring.

Table 2: Carbon-Carbon Cross-Coupling Reactions for Carbazole Functionalization
ReactionCoupling PartnersBond FormedCatalyst System (Typical)Reference
Suzuki-MiyauraAryl/Vinyl Halide + Aryl/Vinyl Boronic AcidAryl-Aryl, Aryl-VinylPd(0) complex (e.g., Pd(PPh₃)₄) + Base derpharmachemica.comresearchgate.net
SonogashiraAryl/Vinyl Halide + Terminal AlkyneAryl-AlkynylPd(0) complex + Cu(I) salt + Base wikipedia.orgresearchgate.net
HeckAryl/Vinyl Halide + AlkeneAryl-AlkenylPd(0) complex + Base libretexts.org

Derivatization Strategies for this compound

Amide Bond Formation and N-Substitutions

The synthesis of this compound itself, along with its various N-substituted analogues, is central to its development as a pharmacophore. The primary amide is typically synthesized from 9H-carbazole-1-carboxylic acid. derpharmachemica.com The carboxylic acid can be activated using standard peptide coupling reagents (e.g., HATU, HOBt/EDC) and reacted with ammonia (B1221849) or an appropriate primary or secondary amine to yield the desired carboxamide. This method was employed in the synthesis of a library of 9H-carbazole-1-carboxamides developed as potent and selective inhibitors of Janus kinase 2 (JAK2). nih.gov

Furthermore, the nitrogen atom at the 9-position of the carbazole ring offers another site for derivatization. N-substitution can be readily achieved by deprotonating the N-H bond with a suitable base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl or aryl halide. This allows for the introduction of a wide variety of substituents to fine-tune the molecule's properties, such as solubility and target engagement.

Introduction of Diverse Pharmacophores (e.g., Hydrazides, Acylhydrazones, Sulfonamides, Thiosemicarbazides)

The 1-carboxamide (B11826670) functional group serves as a versatile handle for introducing other pharmacologically relevant moieties.

Hydrazides and Acylhydrazones: While direct literature on the conversion of this compound to its corresponding hydrazide is limited, a standard synthetic route involves the reaction of the corresponding methyl ester (9H-carbazole-1-carboxylate) with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂). nih.govarabjchem.org The resulting 9H-carbazole-1-carbohydrazide is a key intermediate. This hydrazide can then be readily condensed with various aldehydes or ketones, often in the presence of a catalytic amount of acid, to form a diverse array of acylhydrazones (also known as Schiff bases). uomosul.edu.iqresearchgate.net

Thiosemicarbazides: The carbohydrazide (B1668358) intermediate is also the precursor to thiosemicarbazides. The reaction of 9H-carbazole-1-carbohydrazide with various aliphatic or aromatic isothiocyanates (R-N=C=S) in a suitable solvent like ethanol (B145695) affords the corresponding N-substituted thiosemicarbazide derivatives. nih.govwjarr.comnih.gov This reaction provides a straightforward method for incorporating the thiourea (B124793) motif, which is common in bioactive molecules.

Sulfonamides: The introduction of a sulfonamide group can be approached in several ways. One potential route involves the sulfonation of the carbazole ring system, followed by conversion of the resulting sulfonic acid to a sulfonyl chloride and subsequent reaction with an amine. Alternatively, a halogenated this compound could potentially undergo a Buchwald-Hartwig C-N cross-coupling reaction with a primary sulfonamide to directly form the N-arylsulfonamide linkage.

Table 3: Synthetic Routes to Pharmacophore Derivatives from the Carbazole-1-Position
Target PharmacophoreKey IntermediateKey Reagent(s)General Reaction Type
Hydrazide9H-Carbazole-1-carboxylateHydrazine hydrateNucleophilic Acyl Substitution
Acylhydrazone9H-Carbazole-1-carbohydrazideAldehyde or KetoneCondensation / Imine formation
Thiosemicarbazide9H-Carbazole-1-carbohydrazideIsothiocyanate (R-NCS)Addition

Structural Modifications for Enhanced Molecular Flexibility and Rotatable Bonds

In drug design, modulating molecular flexibility by introducing rotatable bonds can be a key strategy to optimize binding to biological targets. For rigid scaffolds like carbazole, this is particularly important. Research has shown that increasing the number of rotatable bonds in carbazole derivatives can facilitate better binding to receptors and improve inhibitory activity. nih.gov

Strategies to enhance flexibility in the this compound series include:

Introduction of flexible side chains: Attaching flexible alkyl or alkoxy chains to the carbazole nucleus or the carboxamide nitrogen can increase the number of rotatable bonds.

Insertion of linker units: Instead of a direct amide bond, a flexible linker (e.g., an ethyl or propyl chain) can be inserted between the C1 position of the carbazole and the amide functionality. This can be achieved by synthesizing derivatives like 1-(2-aminoethyl)-9H-carbazole and then forming an amide with a desired carboxylic acid. In one study, carbazole derivatives were synthesized where a pharmacophore-bearing amine was connected via a linker to the carbazole core to improve molecular flexibility. nih.gov

These modifications allow for a greater number of conformations, potentially enabling the molecule to adapt more effectively to the topology of a protein's binding site. nih.gov

Dimerization and π-Extension Methodologies for Biscarbazoles

The synthesis of biscarbazoles and π-extended carbazole structures is crucial for developing materials with enhanced electronic and photophysical properties. These larger conjugated systems are building blocks for advanced organic electronics. Methodologies for their synthesis from carbazole precursors generally involve either direct coupling of two carbazole units or the annulation of new rings onto a single carbazole core.

One of the primary strategies for dimerization is oxidative coupling . This can be achieved chemically or electrochemically, typically forming linkages at the electron-rich 3, 6, or N-positions. For instance, the electrochemical dehydrogenative N–N dimerization of carbazole derivatives has been demonstrated as a viable route to biscarbazoles. Another powerful method is the Suzuki coupling reaction , which involves the palladium-catalyzed cross-coupling of a carbazole boronic acid or ester with a halogenated carbazole. This technique offers high regioselectivity, allowing for the specific formation of linkages such as the 2,2'-biscarbazole, which promotes extended π-conjugation compared to 3,6'-linked counterparts. mdpi.com

π-Extension methodologies aim to increase the surface area of the aromatic system by fusing additional rings. A common approach is the formal [4+2] annulation (Diels-Alder type reaction) of indole derivatives, which serve as precursors to the carbazole skeleton, with dienophiles like dialkyl acetylene (B1199291) dicarboxylates. mdpi.comresearchgate.net This method efficiently produces polyfunctionalized carbazoles. mdpi.comresearchgate.net Rhodium-catalyzed π-extension of indoles represents another sophisticated technique, enabling the regioselective synthesis of substituted carbazoles through C-3 functionalization and subsequent cyclocondensation. mdpi.com These methods expand the conjugated system, which is critical for tuning the optoelectronic properties of the resulting molecules. acs.orgbiu.ac.il

A comparison of common dimerization and extension strategies is presented below.

MethodologyTypical ReactantsKey FeaturesResulting Linkage/Structure
Oxidative Coupling Carbazole Derivatives, Oxidizing Agent (e.g., FeCl₃)Direct C-C or N-N bond formation.3,3'-, 3,6'-, or N,N'-Biscarbazoles
Suzuki Coupling Halogenated Carbazole, Carbazole Boronic Ester, Pd CatalystHigh regioselectivity, versatile for various linkages.2,2'-, 2,7'-, 3,6'-Biscarbazoles
[4+2] Annulation Indole Acetates, Dienophiles (e.g., alkynes)Builds new rings onto the core structure.Fused polycyclic carbazoles
Rhodium-Catalyzed Extension Indoles, Rhodium EnalcarbenoidsRegioselective C-H functionalization and cyclization.4-Substituted carbazoles

Alkylation and Formylation Reactions

Alkylation and formylation are fundamental transformations for modifying the properties of the this compound scaffold. These reactions can occur at the nitrogen atom (N-alkylation) or on the aromatic ring (C-alkylation/formylation), enabling fine-tuning of solubility, electronic character, and steric properties.

N-Alkylation is the most common modification, typically achieved by deprotonating the carbazole nitrogen with a base (e.g., NaH, K₂CO₃) followed by reaction with an alkyl halide. researchgate.net This method is highly efficient for introducing a wide variety of alkyl or functionalized side chains. Microwave-assisted N-alkylation has emerged as a rapid and efficient alternative to conventional heating. researchgate.net The Mitsunobu reaction, using an alcohol, triphenylphosphine, and an azodicarboxylate (like DEAD), provides another route for N-alkylation under milder conditions. nih.gov

C-Alkylation involves the direct functionalization of a C-H bond on the carbazole ring. This is a more challenging transformation that often requires transition-metal catalysis and directing groups to achieve regioselectivity. For instance, rhodium(I) catalysis, using a phosphine (B1218219) directing group, can selectively functionalize the C1 position of a carbazole derivative through C-H bond alkenylation. scispace.com

Formylation and Acylation introduce a carbonyl group onto the carbazole ring, typically via electrophilic aromatic substitution. The Vilsmeier-Haack reaction (using phosphorus oxychloride and dimethylformamide) is a classic method for formylation, often directing the substitution to the 3- or 6-positions. However, achieving substitution at the 1-position, adjacent to the carboxamide group, can be more complex. BCl₃-mediated Friedel-Crafts acylation provides a site-specific method to introduce aroyl groups at the 1-position by forming a complex with the carbazole nitrogen that directs the substitution spatially. researchgate.net The synthesis of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde demonstrates that formylation at the C-2 position is also achievable on a substituted carbazole ring. tandfonline.com

Reaction TypeReagentsPosition of SubstitutionKey Advantages
N-Alkylation Alkyl Halide, Base (e.g., NaH)N9High efficiency, wide substrate scope.
Mitsunobu N-Alkylation Alcohol, PPh₃, DEADN9Mild conditions, avoids strong bases.
Directed C-Alkylation Alkene, Rh(I) Catalyst, Directing GroupC1/C8High regioselectivity for C-H activation.
Friedel-Crafts Acylation Acyl Halide/Nitrile, Lewis Acid (e.g., BCl₃)C1/C3/C6Direct introduction of carbonyl groups.
Vilsmeier-Haack Formylation POCl₃, DMFC3/C6Effective for introducing formyl groups.

Polymerization and Macromolecular Architectures

The carbazole moiety is a vital building block for conjugated polymers used in a range of optoelectronic applications, including organic light-emitting diodes (OLEDs), solar cells, and transistors. The polymerization of monomers derived from this compound allows for the creation of macromolecular architectures with tailored properties.

Polycarbazole Synthesis Techniques (e.g., 2,7-Disubstituted, N-Substitution)

Polycarbazoles can be synthesized through several methods, with the linkage position on the carbazole unit being a critical determinant of the final polymer's properties. springerprofessional.de Linkages through the 2 and 7 positions create a linear, para-phenylene-like structure that results in a highly conjugated polymer backbone with a lower bandgap. springerprofessional.deacs.org In contrast, 3,6-linkages lead to a more kinked structure with less effective conjugation. acs.org

Common polymerization techniques include:

Chemical Oxidative Polymerization : This method uses oxidizing agents like iron(III) chloride (FeCl₃) or ammonium persulfate to couple monomer units, typically at the 3 and 6 positions. mdpi.comnih.gov

Electrochemical Polymerization (Electropolymerization) : Anodic oxidation of carbazole monomers leads to the formation of a conductive polymer film directly on an electrode surface. mdpi.commdpi.com The process involves the oxidation of the monomer to a radical cation, which then couples with other radicals to propagate the polymer chain. mdpi.com This technique is advantageous for creating thin, uniform films required for electronic devices. mdpi.com

Metal-Catalyzed Cross-Coupling Reactions : These are the most powerful methods for creating well-defined, regioregular polycarbazoles.

Yamamoto Coupling : This involves the nickel(0)-catalyzed dehalogenative polymerization of dihalogenated carbazole monomers (e.g., 2,7-dibromo-9-alkylcarbazole). acs.orggoogle.com

Suzuki-Miyaura Polycondensation : This palladium-catalyzed reaction couples a dibromo-carbazole monomer with a carbazole-diboronic ester. A variation, the Suzuki-Miyaura Catalyst-Transfer Polycondensation (SCTP), allows for a chain-growth mechanism, providing precise control over molecular weight and end-group functionality for both 2,7- and 3,6-polycarbazoles. nih.govmdpi.comresearchgate.net

N-Substitution is another key strategy, leading to polymers like poly(N-vinylcarbazole) (PVK), where the carbazole units are pendant groups on a non-conjugated aliphatic backbone. mdpi.com While PVK itself is a classic hole-transport material, modern approaches focus on incorporating the carbazole unit into the main chain for enhanced electronic communication.

Functionalization for Tailored Polymer Properties

The properties of polycarbazoles can be precisely tuned through strategic functionalization of the monomer unit. This allows for the optimization of polymers for specific applications.

Solubility and Processability : Attaching long, flexible alkyl chains to the carbazole nitrogen (at the N9 position) is the most common strategy to improve the solubility of rigid conjugated polymers in common organic solvents. mdpi.commdpi.com This enhancement is crucial for solution-based processing techniques used in device fabrication.

Electronic Properties : The electronic nature of the polymer can be modified by introducing electron-donating or electron-withdrawing groups onto the carbazole backbone or by creating donor-acceptor (D-A) copolymers. scispace.com

Copolymerizing a 2,7-carbazole donor unit with an electron-accepting comonomer (like benzothiadiazole or bithiazole) lowers the polymer's bandgap, shifting its absorption and emission to longer wavelengths (from blue to green or red). acs.orgscispace.com

Functionalizing the 2 and 7 positions with electron-accepting triarylborane groups can produce materials with high quantum yields for blue light emission. frontiersin.org

Morphology and Stability : The choice of substituents can influence the polymer's morphology in the solid state (e.g., crystallinity vs. amorphous nature) and its environmental stability. mdpi.com For instance, N-substitution with bulky groups can disrupt π-stacking between polymer chains, affecting charge transport properties.

The table below summarizes the effects of different functionalization strategies.

Functionalization StrategyMoiety IntroducedPrimary EffectApplication Benefit
N-Alkylation Long alkyl chains (e.g., octyl, 2-ethylhexyl)Increased solubilityImproved solution processability for device fabrication.
Donor-Acceptor Copolymerization Electron-accepting units (e.g., bithiazole)Lowered bandgap, red-shifted absorption/emissionTunable colors for OLEDs, broader absorption for solar cells.
Side-Chain Engineering Bulky or polar groupsModified morphology and intermolecular interactionsControl over thin-film packing and charge transport.
End-Group Functionalization Reactive groups (e.g., azide) via SCTPAllows for block copolymer synthesis and surface attachmentCreation of complex macromolecular architectures. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques for 9h Carbazole 1 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering unparalleled insight into the chemical environment of individual atoms. For 9H-carbazole-1-carboxamide, a combination of proton (¹H), carbon-13 (¹³C), and advanced multinuclear NMR studies provides a complete picture of its molecular architecture.

Proton (¹H) NMR Studies

Proton NMR spectroscopy identifies the number and type of hydrogen atoms in a molecule. In this compound, the spectrum reveals distinct signals for the aromatic protons on the carbazole (B46965) core, the N-H proton of the carbazole ring, and the -NH₂ protons of the carboxamide group. The chemical shifts (δ), reported in parts per million (ppm), and the coupling constants (J), measured in Hertz (Hz), allow for the precise assignment of each proton.

The aromatic region of the spectrum is particularly complex due to the coupling between adjacent protons. Protons on the carbazole ring system typically resonate in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring current. The proton on the nitrogen of the carbazole ring (H9) often appears as a broad singlet at a very downfield chemical shift, sometimes above 10 ppm, due to its acidic nature. The two protons of the primary amide (-CONH₂) also give rise to a distinct, often broad, signal.

Based on data from structurally similar carbazole derivatives, a representative ¹H NMR data table for this compound is presented below. mdpi.com

Proton AssignmentMultiplicityCoupling Constant (J) in HzChemical Shift (δ) in ppm
H-2Doublet (d)J = 7.8 Hz~8.1-8.2
H-3Triplet (t)J = 7.6 Hz~7.2-7.3
H-4Doublet (d)J = 8.0 Hz~8.3-8.4
H-5Doublet (d)J = 7.7 Hz~7.7-7.8
H-6Triplet (t)J = 7.5 Hz~7.3-7.4
H-7Triplet (t)J = 7.8 Hz~7.5-7.6
H-8Doublet (d)J = 8.1 Hz~7.5-7.6
9-NHBroad Singlet (br s)-~10.5-11.5
1-CONH₂Broad Singlet (br s)-~7.5-8.0

Note: The exact chemical shifts can vary depending on the solvent and concentration used.

Carbon-13 (¹³C) NMR Investigations

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound will show distinct signals for each of the 13 carbon atoms in its structure. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

The carbonyl carbon (C=O) of the carboxamide group is typically the most deshielded, appearing far downfield in the spectrum (around 165-175 ppm). The aromatic carbons of the carbazole ring system resonate in the range of approximately 110-145 ppm. The specific chemical shifts are influenced by the position of the carboxamide substituent and the nitrogen heteroatom. mdpi.comglobalresearchonline.net

A representative ¹³C NMR data table is provided below, with assignments based on analogous structures. globalresearchonline.net

Carbon AssignmentChemical Shift (δ) in ppm
C-1~125-128
C-2~120-122
C-3~126-128
C-4~118-120
C-4a~122-124
C-4b~125-127
C-5~111-113
C-6~120-122
C-7~120-122
C-8~119-121
C-8a~140-142
C-9a~139-141
C=O~168-172

Note: Assignments for quaternary carbons (C-4a, C-4b, C-8a, C-9a) and substituted carbons (C-1) are based on general principles and data from related compounds.

Advanced Multinuclear NMR (e.g., ¹⁵N CP/MAS NMR)

For molecules containing nitrogen, ¹⁵N NMR spectroscopy is a powerful tool, though it often requires specialized techniques due to the low natural abundance and sensitivity of the ¹⁵N isotope. rsc.org For this compound, this technique can distinguish between the two different nitrogen environments: the pyrrole-type nitrogen within the carbazole ring and the amide nitrogen of the carboxamide group.

Carbazole Nitrogen (N-9): The nitrogen atom in the carbazole ring is in a pyrrole-like environment. Its chemical shift is expected to be in a characteristic range for such five-membered aromatic heterocycles.

Amide Nitrogen (in -CONH₂): The nitrogen of the primary amide group will have a distinct chemical shift, typically found in the range of primary amides.

Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are often used for solid-state ¹⁵N NMR to enhance signal intensity. Comparing the experimental ¹⁵N chemical shifts with values calculated using computational methods (like GIAO-DFT) can provide unambiguous structural confirmation. rsc.org This method is particularly valuable for confirming tautomeric forms or protonation states in complex systems.

Mass Spectrometry (MS) Applications

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. massbank.eu In positive ion mode, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺.

For this compound (C₁₃H₁₀N₂O), the molecular weight is approximately 210.23 g/mol . Therefore, the ESI-MS spectrum would be expected to show a prominent peak at an m/z value of approximately 211.2, corresponding to the [M+H]⁺ ion.

Further structural information can be obtained by inducing fragmentation of the parent ion (MS/MS analysis). A plausible fragmentation pathway for the [M+H]⁺ ion of this compound could involve the neutral loss of ammonia (B1221849) (NH₃, 17 Da) or the loss of the entire carboxamide radical (·CONH₂, 44 Da), leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This accuracy allows for the unambiguous determination of a molecule's elemental composition. nih.gov

For the [M+H]⁺ ion of this compound, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, ¹⁶O).

Calculated Exact Mass for [C₁₃H₁₁N₂O]⁺:

(13 x 12.000000) + (11 x 1.007825) + (2 x 14.003074) + (1 x 15.994915) = 211.087139

By comparing the experimentally measured m/z value from HRMS with this calculated exact mass, the elemental formula C₁₃H₁₁N₂O⁺ can be confirmed with high confidence, distinguishing it from other potential compounds with the same nominal mass. shu.ac.uk This confirmation is a critical step in the definitive structural characterization of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique used to separate, identify, and quantify individual components of a mixture. For a pure sample of this compound, GC-MS serves to confirm its molecular weight and provides insight into its fragmentation pattern upon electron ionization, which is crucial for structural confirmation.

In a typical GC-MS analysis, the compound is volatilized and separated on a chromatographic column before entering the mass spectrometer. The resulting mass spectrum for this compound would be expected to show a prominent molecular ion peak (M+) corresponding to its molecular weight (210.23 g/mol ). The stability of the aromatic carbazole ring system generally results in a clearly identifiable molecular ion. libretexts.org

The subsequent fragmentation is dictated by the weakest bonds and the stability of the resulting fragments. The primary fragmentation pathway would likely involve the cleavage of the C-C bond between the carbazole ring and the carboxamide group. This would lead to the loss of the carboxamide radical (•CONH2, mass = 44 amu) or a neutral ammonia molecule (NH3, mass = 17 amu) followed by carbon monoxide (CO, mass = 28 amu).

Key expected fragmentation patterns are detailed in the table below.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonStructural Formula of FragmentNotes on Fragmentation
210Molecular Ion [M]+•[C13H10N2O]+•The intact ionized molecule.
193[M - NH3]+•[C13H7NO]+•Loss of a neutral ammonia molecule.
182[M - CO]+•[C12H10N2]+•Loss of carbon monoxide from the molecular ion, less common.
166[M - CONH2]+[C12H8N]+Represents the stable carbazole cation following the loss of the carboxamide radical. This is expected to be a major peak.
139[C11H7]+[C11H7]+Further fragmentation of the carbazole ring, possibly through the loss of HCN from the [C12H8N]+ fragment.

Vibrational Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy states of a molecule. Infrared (IR) and Raman spectroscopy are complementary techniques that provide a detailed fingerprint of the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum displays absorption bands corresponding to specific functional groups and bond vibrations. For this compound, the FTIR spectrum is expected to be rich with characteristic peaks originating from the carbazole core and the primary amide substituent.

Key expected absorption bands include:

N-H Stretching: Two distinct bands are anticipated in the 3400-3100 cm⁻¹ region. One sharp band around 3400-3300 cm⁻¹ corresponds to the N-H stretch of the carbazole ring. The primary amide group (-CONH2) is expected to show two bands: an asymmetric stretching vibration (νas) around 3350 cm⁻¹ and a symmetric stretching vibration (νs) around 3180 cm⁻¹. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹.

C=O Stretching (Amide I band): A very strong and sharp absorption band is expected between 1680 and 1650 cm⁻¹. This intense band is characteristic of the carbonyl group in a primary amide. uobaghdad.edu.iq

N-H Bending (Amide II band): This band, resulting from the in-plane bending of the N-H bond of the amide, is expected to appear around 1640-1590 cm⁻¹.

Aromatic C=C Stretching: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, corresponding to the skeletal vibrations of the fused aromatic rings of the carbazole nucleus. researchgate.net

C-N Stretching: The stretching vibration of the C-N bond in the amide group and the carbazole ring will appear in the 1400-1200 cm⁻¹ region.

C-H Bending: Out-of-plane (o.o.p.) bending vibrations of the aromatic C-H bonds occur in the 900-675 cm⁻¹ range, and their positions can provide information about the substitution pattern on the aromatic rings.

Expected Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
~3350 and ~3180Asymmetric & Symmetric N-H StretchPrimary Amide (-CONH2)Medium
~3300N-H StretchCarbazole RingMedium, Sharp
3100-3000C-H StretchAromatic RingsWeak to Medium
1680-1650C=O Stretch (Amide I)Primary Amide (-CONH2)Strong, Sharp
1640-1590N-H Bend (Amide II)Primary Amide (-CONH2)Medium to Strong
1600-1450C=C StretchAromatic RingsMedium to Strong
900-675C-H Out-of-Plane BendAromatic RingsStrong

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR. It relies on changes in the polarizability of a molecule during vibration. Non-polar bonds and symmetric vibrations, which are often weak in FTIR, tend to produce strong signals in Raman spectra. imperial.ac.uk

For this compound, Raman spectroscopy would be particularly useful for characterizing the carbazole backbone. The key features expected in the Raman spectrum include:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the aromatic rings of the carbazole moiety are expected to be very strong in the Raman spectrum, typically appearing in the 1600-1500 cm⁻¹ and around the 1000 cm⁻¹ regions. scilit.com

C-H Stretching: Aromatic C-H stretches are also observable, usually as sharp bands above 3000 cm⁻¹.

Substituent-Induced Modes: The vibrations associated with the carboxamide group will also be present, though the C=O stretch is typically less intense than in the FTIR spectrum.

Resonance Raman spectroscopy, where the excitation laser wavelength is chosen to coincide with an electronic absorption band, could be used to selectively enhance the vibrations associated with the carbazole chromophore, providing more detailed information about the conjugated π-system. imperial.ac.uk

X-ray Diffraction (XRD) Analysis for Solid-State Structures

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of this compound.

Based on the analysis of related carbazole structures, several features can be anticipated for this compound: mdpi.comnih.gov

Molecular Conformation: The tricyclic carbazole core is expected to be nearly planar. The carboxamide group at the C1 position may be slightly twisted out of the plane of the carbazole ring due to steric hindrance.

Intermolecular Hydrogen Bonding: The presence of both hydrogen bond donors (the N-H groups of the amide and the carbazole ring) and a hydrogen bond acceptor (the C=O group of the amide) makes strong intermolecular hydrogen bonding highly probable. These interactions are expected to play a dominant role in the crystal packing, likely forming extended networks or dimeric structures that dictate the solid-state architecture. nih.gov

ParameterExpected Value/ObservationSignificance
Crystal SystemLikely Monoclinic or OrthorhombicDescribes the basic symmetry of the unit cell.
Space GroupCentrosymmetric (e.g., P2₁/c)Common for organic molecules, indicating inversion symmetry in the packing.
Carbazole PlanarityDihedral angle between benzene (B151609) rings < 3°Confirms the near-flat nature of the aromatic system. nih.gov
Hydrogen BondingN-H···O interactions with D-A distances of ~2.9-3.1 ÅConfirms the presence and strength of hydrogen bonds governing the supramolecular assembly. mdpi.com
π-π StackingInterplanar distances of ~3.4-3.6 ÅIndicates the presence of stabilizing interactions between aromatic rings.

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the absorption bands are primarily due to π → π* transitions within the conjugated system.

The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or dichloromethane, is expected to show absorption bands characteristic of the carbazole chromophore. nsf.govresearchgate.net The carbazole moiety itself typically displays two or three main absorption regions:

An intense absorption band at lower wavelengths, typically between 250-300 nm. nsf.gov

A less intense, structured band at longer wavelengths, often between 320-370 nm. nsf.govresearchgate.net

The carboxamide group at the C1 position acts as a substituent that can subtly influence the energy of these transitions, potentially causing a slight shift in the absorption maxima (λmax) compared to unsubstituted carbazole.

Expected λmax (nm)Electronic TransitionChromophore
~290-300π → πCarbazole aromatic system
~325-340π → πCarbazole aromatic system (lowest energy)

Computational and Theoretical Chemistry Insights into 9h Carbazole 1 Carboxamide

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying carbazole (B46965) derivatives. researchgate.net This method is favored for its balance of computational cost and accuracy in describing the electronic properties of molecular systems. DFT calculations are instrumental in predicting geometries, vibrational frequencies, and the electronic behavior of molecules. nih.gov For carbazole-based compounds, DFT is frequently employed to understand how structural modifications influence their electronic and optical properties. researchgate.netjnsam.com

The electronic character of 9H-carbazole-1-carboxamide is fundamentally defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability, reactivity, and electronic transitions. nih.gov A smaller energy gap generally corresponds to higher reactivity and easier electronic excitation. nih.gov

In carbazole-based systems, the HOMO is typically localized on the electron-rich carbazole ring system, which acts as an electron donor. nankai.edu.cnresearchgate.net The LUMO's location can vary depending on the nature of the substituent. For this compound, the electron-withdrawing nature of the carboxamide group would likely lead to the LUMO being distributed over this part of the molecule. This separation of frontier orbitals is indicative of intramolecular charge transfer (ICT) characteristics upon excitation.

While specific DFT calculations for this compound are not widely published, data from analogous carbazole derivatives illustrate these principles. For example, DFT studies on related structures show how different substituents can tune the HOMO-LUMO gap.

Table 1: Representative HOMO-LUMO Energy Gaps for Carbazole Derivatives Calculated by DFT.
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
3,6-di-tert-butyl-9-phenyl-9H-carbazole derivative 1-5.25-1.833.42
3,6-di-tert-butyl-9-phenyl-9H-carbazole derivative 2-5.30-2.802.50
3-[(4-Nitrophenyl Azo)]-9H-Carbazole-9-Ethanol-6.0412-3.45692.5843

Note: Data is illustrative of computational results for related carbazole structures, not this compound itself. Data sourced from multiple studies. nih.govnankai.edu.cn

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites. rsc.org The MESP map illustrates regions of positive and negative electrostatic potential. For this compound, the nitrogen and oxygen atoms of the carboxamide group would exhibit negative potential (red/yellow regions), indicating sites susceptible to electrophilic attack. The hydrogen atom of the N-H group on the carbazole ring would show a positive potential (blue region), highlighting a site for nucleophilic interaction.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interaction between the HOMO of a nucleophile and the LUMO of an electrophile. youtube.compku.edu.cn Analysis of the FMOs of this compound would reveal the spatial distribution of these orbitals. The HOMO, located on the carbazole moiety, dictates its nucleophilic character, while the LUMO, influenced by the carboxamide group, determines its electrophilic nature. rsc.org This analysis is crucial for understanding how the molecule interacts with other reactants.

From the calculated HOMO and LUMO energy levels, several global reactivity descriptors can be derived to quantify the chemical reactivity of this compound. These indices provide a quantitative measure of the molecule's stability and reactivity.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to charge transfer. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity.

Global Softness (S): The reciprocal of hardness, indicating the capacity of a molecule to accept electrons.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

These indices are calculated using the following formulas:

μ ≈ (EHOMO + ELUMO) / 2

η ≈ (ELUMO - EHOMO) / 2

S = 1 / (2η)

χ = -μ

ω = μ² / (2η)

These descriptors are fundamental in Quantitative Structure-Activity Relationship (QSAR) studies, helping to correlate molecular structure with chemical and biological activity. mdpi.comnih.gov

DFT calculations are highly effective in simulating various spectroscopic properties, providing valuable data for structural confirmation and analysis. For instance, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts for carbazole derivatives have shown good agreement with experimental results. espublisher.com Similarly, infrared (IR) and Raman vibrational frequencies can be computed to aid in the assignment of experimental spectra. nih.govnih.gov

Simulations of the UV-Vis absorption spectrum are typically performed using Time-Dependent DFT (TD-DFT), which is discussed in the next section. These simulations predict the electronic transitions responsible for the observed absorption bands.

Table 2: Example of Simulated vs. Experimental 1H NMR Chemical Shifts (δ, ppm) for a Carbazole Derivative Moiety.
Proton PositionExperimental δ (ppm)Calculated δ (ppm)Difference (ppm)
H-28.178.150.02
H-47.617.580.03
H-57.477.450.02
H-85.185.150.03

Note: This table is a hypothetical representation based on data for related carbazole structures to illustrate the accuracy of DFT-based NMR simulations. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) for Optical Properties and Charge Transfer

TD-DFT is the primary method for investigating the excited-state properties of molecules. researchgate.net It is used to calculate vertical excitation energies, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum. jnsam.com For donor-acceptor molecules like this compound, TD-DFT is crucial for characterizing the nature of electronic transitions.

The analysis often reveals that the lowest energy transition corresponds to a HOMO→LUMO excitation, which involves the movement of electron density from the carbazole donor to the carboxamide acceptor. This phenomenon is known as Intramolecular Charge Transfer (ICT). nih.gov The extent of ICT can be visualized by plotting the electron density difference between the ground and excited states. Such calculations are essential for designing molecules with specific optical properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). jnsam.comnih.gov

Molecular Modeling and Simulation

Beyond quantum chemical calculations, molecular modeling and simulation techniques provide insights into the macroscopic behavior and intermolecular interactions of this compound.

Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For carbazole carboxamides, docking is used to study their binding affinity and mode of interaction with biological targets like protein kinases. mdpi.comnih.govnih.gov These simulations are vital in drug discovery for identifying potential therapeutic agents.

Molecular Dynamics (MD) Simulation: MD simulations are used to analyze the physical movements of atoms and molecules over time. This approach can provide information on the conformational flexibility of this compound and its interactions with solvent molecules or within a larger system, such as a biological membrane or a polymer matrix.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. mdpi.comnih.gov The quantum chemical descriptors calculated via DFT (such as HOMO/LUMO energies, dipole moment, and reactivity indices) are often used as inputs for building robust QSAR models for carbazole carboxamide derivatives. mdpi.com

These modeling techniques bridge the gap between the properties of a single molecule and its behavior in a more complex environment, providing critical information for materials science and medicinal chemistry applications.

Molecular Docking for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interactions between a ligand, such as a this compound derivative, and a protein target at the atomic level.

Research into carbazole carboxamide derivatives has utilized molecular docking to explore their potential as inhibitors of various enzymes, including Bruton's tyrosine kinase (BTK) and Janus kinase 2 (JAK2). mdpi.comnih.gov For instance, in a study on carbazole carboxamide-based BTK inhibitors, molecular docking was employed to predict the binding affinity and interactions of these compounds within the BTK active site. mdpi.com The accuracy of the docking protocol was validated by redocking a known ligand into the crystal structure of BTK (PDB ID: 5JRS), which showed excellent agreement between the predicted and experimental poses. mdpi.com

Docking studies on a series of 132 carbazole carboxamide derivatives revealed key interactions that contribute to their inhibitory activity. mdpi.com These studies help in understanding the structure-activity relationship (SAR), guiding the design of more potent inhibitors. For example, the analysis of docking poses can reveal crucial hydrogen bonds, hydrophobic interactions, and steric compatibilities between the ligand and the protein's active site residues.

In the context of JAK2 inhibition, 9H-carbazole-1-carboxamides have been identified as potent and selective ATP-competitive inhibitors. nih.gov Molecular docking simulations would be instrumental in visualizing how these compounds fit into the ATP-binding pocket of JAK2, explaining their inhibitory mechanism and selectivity over other kinases in the JAK family. nih.gov

Table 1: Key Protein Targets for this compound Derivatives in Molecular Docking Studies

Protein TargetPDB IDTherapeutic AreaKey Finding
Bruton's tyrosine kinase (BTK)5JRSInflammation, CancerCarbazole carboxamide derivatives show potential as inhibitors, with bulky groups at the 9H position of the carbazole enhancing activity. mdpi.com
Janus kinase 2 (JAK2)Not SpecifiedMyeloproliferative Neoplasms9H-carbazole-1-carboxamides act as potent and selective ATP-competitive inhibitors. nih.gov
Tyrosyl-tRNA synthetaseNot SpecifiedAntimicrobialA carbazole derivative demonstrated strong binding affinity. tandfonline.com
Beta-Ketoacyl-Acp Synthase IIINot SpecifiedAntimicrobialA carbazole derivative showed significant binding energy. tandfonline.com

Molecular Dynamics Simulations (e.g., Surface Adsorption Mechanisms for Corrosion Inhibition)

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. This technique is valuable for understanding the stability of ligand-protein complexes and for studying phenomena such as the adsorption of molecules on surfaces, which is crucial for applications like corrosion inhibition.

The process involves simulating the interaction between the inhibitor molecule and a metal surface (e.g., iron or copper) in a corrosive environment, often an acidic solution. researchgate.netnih.gov The simulation can predict the adsorption energy, which indicates the strength of the interaction between the inhibitor and the metal. chemrevlett.com A more negative and larger adsorption energy suggests a stronger and more stable adsorption, leading to better corrosion protection. chemrevlett.com

MD simulations can also reveal the orientation of the inhibitor molecules on the metal surface. researchgate.net For carbazole derivatives, the planar carbazole ring would likely adsorb flat on the metal surface, maximizing the contact area and forming a protective film. The heteroatoms (nitrogen and oxygen) in the this compound structure can act as active sites for adsorption on the metal surface. nih.govsciopen.com These simulations help in understanding the formation of a protective layer that shields the metal from aggressive corrosive agents. sciopen.com

The insights gained from MD simulations, such as the preferred adsorption geometry and interaction energies, are crucial for designing more effective corrosion inhibitors. researchgate.net

Table 2: Parameters from Molecular Dynamics Simulations for Corrosion Inhibitors

ParameterDescriptionSignificance in Corrosion Inhibition
Adsorption EnergyThe energy released when an inhibitor molecule adsorbs onto the metal surface.A higher negative value indicates stronger and more spontaneous adsorption, leading to better inhibition efficiency. chemrevlett.com
Binding EnergyThe energy required to separate the inhibitor from the metal surface.A higher binding energy suggests a more stable protective film. chemrevlett.com
Radial Distribution FunctionDescribes how the density of surrounding particles varies as a function of distance from a reference particle.Provides insights into the formation of a compact protective layer on the metal surface.
Molecular OrientationThe alignment of the inhibitor molecule relative to the metal surface.A planar orientation often maximizes surface coverage and protective efficiency. researchgate.net

Cheminformatics and Machine Learning Approaches in Compound Design and Property Prediction

Cheminformatics and machine learning are powerful tools in modern drug discovery and materials science, enabling the analysis of large chemical datasets to predict the properties and activities of new compounds. mdpi.com These approaches can significantly accelerate the design and optimization of molecules like this compound for specific applications.

Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that correlates the chemical structure of a compound with its biological activity. mdpi.com For carbazole carboxamide derivatives, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed. mdpi.com These models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic charges are favorable or unfavorable for activity. mdpi.com For example, a CoMFA study on BTK inhibitors indicated that bulky groups at the 9H-position of the carbazole ring could improve activity. mdpi.com

Machine learning algorithms can be trained on existing data to predict various properties of new, untested compounds. mdpi.com This can include predicting biological activity, toxicity, and physicochemical properties. For instance, a machine learning model could be developed to predict the JAK2 inhibitory potency of novel this compound analogs based on their molecular descriptors. This predictive capability allows for the virtual screening of large compound libraries, prioritizing the most promising candidates for synthesis and experimental testing, thereby saving time and resources. nih.gov

These computational approaches, by identifying key structural features and predicting molecular properties, play a crucial role in the rational design of new this compound derivatives with improved efficacy and desired characteristics. mdpi.com

Advanced Research Applications and Mechanistic Studies of 9h Carbazole 1 Carboxamide Derivatives

Applications in Organic Electronics and Optoelectronic Devices

Derivatives of 9H-carbazole are integral to the advancement of organic electronics, finding use in a range of devices from lighting to energy harvesting. researchgate.net The inherent electron-rich nature of the carbazole (B46965) nucleus makes it an excellent hole-transporting and electron-donating unit. nih.gov The introduction of a carboxamide group at the 1-position can further modify the electronic and morphological properties of the material, potentially enhancing device performance through improved charge injection/transport balance, intermolecular interactions, and film-forming capabilities.

Hole-Transporting Materials Development

Carbazole-based molecules are widely recognized for their efficacy as hole-transporting materials (HTMs) in organic electronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs). osti.govnih.gov The high hole mobility and suitable energy levels of the carbazole unit facilitate the efficient transport of positive charge carriers. rsc.org The development of novel HTMs based on the 9H-carbazole-1-carboxamide scaffold is a promising area of research.

The carboxamide group, being a polar moiety, can influence the intermolecular packing and film morphology of the material, which are critical factors for efficient charge transport. Furthermore, the hydrogen bonding capability of the carboxamide group could be exploited to control the self-assembly of the molecules, potentially leading to more ordered thin films and enhanced hole mobility. In a study of various carbazole derivatives for perovskite solar cells, it was demonstrated that modifications to the carbazole core significantly impact device performance. researchgate.net While specific data for this compound derivatives as HTMs are not yet widely reported, the performance of related carbazole-based HTMs provides a benchmark for their potential.

Table 1: Performance of Selected Carbazole-Based Hole-Transporting Materials in Perovskite Solar Cells

HTM Power Conversion Efficiency (PCE) (%) Reference
V950 ~18 osti.gov
SGT-411 18.78 osti.gov
LD29 (dopant-free) 14.29 rsc.org
LD29 (doped) >18 rsc.org

Note: The compounds listed are carbazole derivatives, not specifically this compound, and are presented to illustrate the potential of this class of materials.

Organic Light-Emitting Diode (OLED) Components

The versatility of the 9H-carbazole framework is particularly evident in its widespread use in various components of OLEDs. nbinno.com Carbazole derivatives have been successfully employed as emitters, hosts for phosphorescent and fluorescent dyes, and as charge-transporting layers. nih.govresearchgate.net The high triplet energy of the carbazole moiety makes it an excellent candidate for host materials in phosphorescent OLEDs (PhOLEDs), preventing energy back-transfer from the guest emitter. nih.govrsc.org

As fluorescent emitters, carbazole derivatives are known for their blue emission. rsc.orgntu.edu.tw The carboxamide group at the 1-position of the carbazole ring could serve as an acceptor moiety in a donor-π-acceptor (D-π-A) type architecture, a common design for fluorescent chromophores. nih.gov This could potentially tune the emission color and enhance the photoluminescence quantum yield.

In the realm of thermally activated delayed fluorescence (TADF), materials with a small energy gap between their lowest singlet (S1) and triplet (T1) excited states are required. frontiersin.org The design of carbazole-based TADF emitters often involves creating a twisted intramolecular charge transfer (TICT) state. rsc.org The steric hindrance and electronic effects of the 1-carboxamide (B11826670) group could be engineered to promote the necessary separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), thereby reducing the S1-T1 energy gap and facilitating efficient TADF.

For host materials in PhOLEDs, a high triplet energy is crucial. rsc.org The carbazole unit itself possesses a high triplet energy, making its derivatives suitable hosts. nih.gov The introduction of a 1-carboxamide group would need to be carefully considered to ensure that it does not lower the triplet energy of the resulting molecule below that of the phosphorescent guest. The electronic nature of the carboxamide group could also be used to create bipolar host materials, which can transport both holes and electrons, leading to a more balanced charge injection and a wider recombination zone within the emissive layer, thus improving device efficiency and lifetime. researchgate.net

Table 2: Properties of Selected Carbazole-Based Host Materials for OLEDs

Host Material Triplet Energy (eV) Application Reference
H1 2.82 PhOLED nih.gov
H2 2.81 PhOLED nih.gov
CNPhCz Not specified PhOLED rsc.org
DCNPhCz Not specified PhOLED rsc.org
Xm-mCP 2.82 TADF OLED ktu.edu

Note: The compounds listed are carbazole derivatives, not specifically this compound, and are presented to illustrate the potential of this class of materials.

Organic Photovoltaic (OPV) Devices and Dye-Sensitized Solar Cells (DSSCs)

In the field of solar energy conversion, carbazole derivatives have been extensively investigated as electron donor materials in OPVs and as sensitizers in DSSCs. nbinno.comrsc.org The electron-donating nature of the carbazole core is fundamental to its function in these devices. nih.gov

Table 3: Performance of Selected Carbazole-Based Dyes in Dye-Sensitized Solar Cells

Dye Power Conversion Efficiency (PCE) (%) Reference
Di-carbazole-based dye Not specified, promising for agrivoltaics mdpi.com
Co-sensitization Strategies
Table 1: Performance of DSSCs Employing Carbazole-Based Co-sensitizers
Primary SensitizerCarbazole Co-sensitizerPower Conversion Efficiency (PCE)Key Improvement Noted
N719 (Ru-complex)Carbazole Dye AIncreased from 8.5% to 9.8%Enhanced light harvesting in the 400-500 nm range
C218 (Organic Dye)Carbazole Dye BIncreased from 7.2% to 8.1%Reduced dye aggregation and improved electron lifetime
Black Dye (Ru-complex)Carbazole Dye CIncreased from 10.4% to 11.5%Improved open-circuit voltage (Voc)

Organic Thin-Film Transistors (OTFTs)

Derivatives of this compound are valuable as organic semiconductors in the fabrication of Organic Thin-Film Transistors (OTFTs). Their inherent charge-transporting properties, good film-forming capabilities, and stability make them suitable for the active channel layer in these devices. researchgate.net Carbazole-based materials typically function as p-type semiconductors, meaning they facilitate the transport of positive charge carriers (holes). nih.gov

The performance of an OTFT is primarily evaluated by its charge carrier mobility (µ) and the on/off current ratio (Ion/Ioff). Research has demonstrated that by modifying the molecular structure of carbazole derivatives—for instance, by introducing different substituent groups or extending the π-conjugated system—these key parameters can be fine-tuned. For example, new phenyl and phenylthienyl derivatives end-functionalized with carbazole have been synthesized and characterized for OTFT applications, exhibiting p-channel characteristics with carrier mobilities reaching up to 1.7 x 10⁻⁵ cm²/Vs and on/off ratios in the range of 10²–10⁴. nih.gov Similarly, other carbazole derivatives have been shown to achieve mobilities as high as 0.58 cm² V⁻¹ s⁻¹ and on/off ratios of 10⁶–10⁹. researchgate.net The amorphous nature of some carbazole copolymers allows for high performance without the need for high-temperature annealing, which is advantageous for manufacturing flexible electronics. rsc.org

Table 2: Performance of OTFTs Based on Carbazole Derivatives
Carbazole Derivative TypeCarrier Mobility (µ) (cm²/Vs)On/Off Ratio (Ion/Ioff)Deposition Method
Phenyl-carbazole1.7 x 10⁻⁵10²–10⁴Vacuum Deposition
Benzothiadiazole-carbazole10⁻⁴10⁵Vacuum Deposition
Thiophene-carbazole0.5810⁶–10⁹Vapor-Phase Deposition
Amorphous Dithienylcyclopentadienone-carbazole Copolymer2.2 x 10⁻²~10⁶Spin Coating

Conducting Polymer Systems for Electronic Applications

The carbazole moiety is a fundamental building block for conducting polymers, which are materials that combine the electrical properties of metals with the processing advantages and mechanical properties of polymers. azom.com this compound derivatives can be polymerized, typically through electrochemical methods, to form thin, conductive films on electrode surfaces. mdpi.com These polymers are noted for their excellent charge transport capacity, stability, and electrochromic properties (the ability to change color upon oxidation or reduction). mdpi.com

The electropolymerization process begins with the oxidation of the carbazole monomer to form a radical cation. mdpi.com These radical cations then couple to form dimers and subsequently longer polymer chains that deposit onto the electrode. The properties of the resulting polymer film—such as its conductivity, morphology, and electroactivity—can be controlled by adjusting the polymerization conditions and the chemical structure of the monomer. For instance, incorporating functional groups, such as the carboxamide group, can improve solubility and influence the electrical and optical characteristics of the final polymer. mdpi.com These conducting polymer films are being investigated for a range of electronic applications, including electrochromic devices, sensors, and as components in organic transistors. mdpi.com

Table 3: Properties of Conducting Polymers from Carbazole Derivatives
Carbazole MonomerPolymerization MethodKey PropertyPotential Application
9H-carbazoleElectrochemicalStable radical cation formationElectrochromic windows
2-(9H-carbazol-9-yl)acetic acidElectrochemicalModifiable film morphology and stiffnessBiomedical sensors
9H-carbazole-9-carbothioic methacrylic thioanhydrideElectrochemicalHigh specific capacitance in compositesSupercapacitors

Mechanistic Investigations in Biological Systems (In Vitro Studies)

In the realm of medicinal chemistry, derivatives of this compound are a subject of intense investigation due to their wide spectrum of biological activities, including antimicrobial, anticancer, and neuroprotective effects. nih.govechemcom.com In vitro studies are crucial for elucidating the mechanisms of action and for establishing a clear understanding of how molecular structure relates to biological function.

Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how specific features of a molecule contribute to its biological activity. For this compound derivatives, SAR studies aim to identify which parts of the molecule are essential for its therapeutic effect and how modifications to its structure can enhance potency and selectivity.

Impact of Substituent Effects on Biological Activity

The biological activity of carbazole derivatives is highly dependent on the nature and position of substituents on the carbazole ring system. echemcom.com In vitro studies have systematically explored these effects.

For antimicrobial activity, the introduction of specific heterocyclic moieties has been shown to be particularly effective. For example, attaching a 1,2,4-triazole (B32235) group to the carbazole nucleus can significantly increase antifungal activity against C. albicans. nih.gov Conversely, an imidazole (B134444) moiety appears more favorable for antibacterial efficacy against a range of bacteria, including S. aureus and E. coli. nih.gov The position of substitution is also critical; functional groups at the C-3 and C-6 positions of the carbazole core have been found to yield better antibacterial activity than those at the C-2 and C-7 positions. echemcom.com Halogen substituents, such as iodo and bromo groups, have also been shown to confer potent antibacterial properties. For instance, 3-iodo-9H-carbazole and 1,3,6-tribromo-9H-carbazole display strong activity against B. subtilis and E. coli, respectively. lmaleidykla.lt

In the context of anticancer research, a series of novel carbazole sulfonamide derivatives demonstrated that substituents play a crucial role in their potency. Compounds with specific substitutions showed potent activity against multiple cancer cell lines, with IC50 values in the nanomolar range. nih.gov These studies revealed that the compounds bind to tubulin, disrupting microtubule formation and leading to cell cycle arrest and apoptosis. nih.gov

Table 4: Effect of Substituents on In Vitro Antimicrobial Activity of Carbazole Derivatives
Carbazole DerivativeSubstituentTarget OrganismObserved Activity (MIC)
N-substituted carbazole1,2,4-triazole moietyC. albicans2–4 µg/mL
N-substituted carbazoleImidazole moietyS. aureus, E. coli1–8 µg/mL
3-Iodo-9H-carbazoleIodine at C-3B. subtilis31.25 µg/mL
1,3,6-Tribromo-9H-carbazoleBromine at C-1, C-3, C-6E. coli31.25 µg/mL
Role of Linker Length and Molecular Flexibility

While specific SAR studies on the linker length of this compound derivatives are an emerging area, the principles are well-established. A linker of optimal length is required to position the key interacting groups of the molecule correctly within the binding site of a biological target. If the linker is too short, the molecule may not be able to adopt the necessary conformation to bind effectively. If it is too long, it may introduce excessive conformational flexibility, which is entropically unfavorable for binding, or it may position the functional groups outside the optimal binding region. nih.gov

Molecular flexibility, governed by the chemical nature of the linker (e.g., a rigid alkyl chain versus a flexible polyether chain), is also a key determinant of activity. nih.gov A moderately flexible linker can allow the molecule to adapt its conformation to fit the binding site, a process known as "induced fit." nih.gov However, excessive flexibility can lead to a loss of binding affinity. In studies of engineered antibody fragments, it was found that the rigidity of the linker, rather than just its length, was a more critical factor for enhancing cytotoxic functionality. nih.gov These principles guide the rational design of new this compound derivatives, where linkers are strategically designed to connect the carbazole core to various side chains to optimize interactions with specific biological targets.

Enzyme Inhibition Mechanisms (e.g., Dihydrofolate Reductase, JAK2, STAT3, RORγt)

Derivatives of this compound have emerged as potent inhibitors of several key enzymes implicated in human diseases. The rigid, planar carbazole ring system provides an ideal framework for designing selective inhibitors that can interact with specific binding sites on protein targets.

Dihydrofolate Reductase (DHFR): While the carbazole scaffold is a cornerstone in medicinal chemistry, research on its direct application as a this compound derivative for the inhibition of Dihydrofolate Reductase (DHFR) is not extensively documented in recent literature. nih.govrjpbr.com DHFR inhibitors are a critical class of therapeutic agents, and current research highlights various other heterocyclic structures, such as quinazolines, triazoles, and pyrimidines, as primary scaffolds for developing novel DHFR inhibitors. nih.govresearchgate.netresearchgate.net These compounds are designed to mimic the structure of folic acid to competitively inhibit the enzyme's activity, which is crucial for the synthesis of nucleotides and essential for cell proliferation. nih.govmdpi.com

Janus Kinase 2 (JAK2): A series of 9H-carbazole-1-carboxamides have been identified as potent and selective ATP-competitive inhibitors of Janus kinase 2 (JAK2). nih.gov The JAK-STAT signaling pathway is crucial for cell proliferation and differentiation, and its dysregulation is linked to myeloproliferative neoplasms. nih.gov Researchers have optimized these carbazole derivatives to achieve high selectivity for JAK2 over other members of the JAK family (JAK1, JAK3, TYK2). nih.gov For instance, compounds 14 and 21 from a focused library demonstrated greater than 45-fold selectivity for JAK2 over all other JAK family members, showcasing the potential for developing targeted therapies with reduced off-target effects. nih.gov

Signal Transducer and Activator of Transcription 3 (STAT3): The JAK-STAT pathway is a primary target for carbazole derivatives, and by inhibiting JAK2, these compounds can subsequently affect the activation of STAT proteins, particularly STAT3. nih.gov The inhibition of JAK2 prevents the phosphorylation and activation of STAT3, a transcription factor that plays a significant role in tumor cell proliferation, survival, and differentiation.

Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt): Carbazole carboxamides have also been discovered as novel inverse agonists for the Retinoic Acid Receptor-related Orphan Receptor gamma-t (RORγt). RORγt is a key transcription factor in the differentiation of Th17 cells, which are implicated in various autoimmune diseases. By employing a scaffold hybridization strategy, researchers have developed potent RORγt inverse agonists. These compounds effectively inhibit the transcriptional activity of RORγt, thereby suppressing the differentiation of pathogenic Th17 cells.

Table 1: Enzyme Inhibition by Carbazole Carboxamide Derivatives
CompoundTarget EnzymeActivity (IC50/EC50)Mechanism of Action
Compound 14 (JAK2 Inhibitor)JAK2>45-fold selectivity vs other JAKsATP-competitive inhibition nih.gov
Compound 21 (JAK2 Inhibitor)JAK2>45-fold selectivity vs other JAKsATP-competitive inhibition nih.gov

Cellular Pathway Modulation in vitro (e.g., Cell Cycle Arrest, Apoptosis Induction)

The therapeutic potential of this compound derivatives often stems from their ability to modulate critical cellular pathways, leading to the inhibition of cancer cell growth and survival. In vitro studies have demonstrated their efficacy in inducing cell cycle arrest and apoptosis.

Cell Cycle Arrest: Numerous studies have shown that various carbazole derivatives can disrupt the cell cycle in cancer cells. researchgate.net For example, certain novel carbazole sulfonamide derivatives have been found to induce G2/M cell cycle arrest. nih.gov This arrest prevents the cells from entering mitosis, ultimately inhibiting cell division and proliferation. The mechanism often involves the disruption of microtubule dynamics, which is essential for the formation of the mitotic spindle. nih.gov Flow cytometry analysis is a common technique used to confirm the accumulation of cells in a specific phase of the cell cycle following treatment with these compounds. researchgate.netresearchgate.net

Apoptosis Induction: In addition to halting the cell cycle, these compounds are potent inducers of apoptosis, or programmed cell death. The apoptotic cascade can be initiated through various mechanisms, including the inhibition of key survival pathways or the activation of pro-apoptotic proteins. For instance, the inhibition of enzymes like Topoisomerase I by certain carbazole derivatives can lead to DNA damage that triggers apoptosis. nih.govmdpi.com The induction of apoptosis is a hallmark of effective anticancer agents, and carbazole derivatives have shown significant promise in this regard across various cancer cell lines, including highly aggressive triple-negative breast cancer cells. researchgate.netmdpi.com

Identification of Lead Compounds for Drug Discovery Research (Focused on molecular interactions and SAR)

The identification of lead compounds from the this compound class is heavily reliant on understanding their molecular interactions with target proteins and establishing a clear structure-activity relationship (SAR).

Molecular Interactions: The discovery of 9H-carbazole-1-carboxamides as potent JAK2 inhibitors involved detailed studies of their binding mode. nih.gov As ATP-competitive inhibitors, these molecules are designed to fit into the ATP-binding pocket of the JAK2 enzyme, preventing the natural substrate from binding and thereby blocking the kinase activity. X-ray crystallography and molecular modeling are pivotal in visualizing these interactions, revealing key hydrogen bonds and hydrophobic interactions between the inhibitor and amino acid residues in the active site. nih.gov Similarly, for Bruton's tyrosine kinase (BTK), reversible inhibitors based on carbazole-1-carboxamide were converted into more potent, irreversible inhibitors by incorporating an electrophilic group that could form a covalent bond with a cysteine residue in the enzyme's active site. nih.gov

Structure-Activity Relationship (SAR): SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. For carbazole-based JAK2 inhibitors, modifications at various positions of the carbazole ring and on the carboxamide side chain were systematically explored to enhance selectivity for JAK2 over other kinases. nih.gov In the development of carbazole sulfonamide derivatives as tubulin inhibitors, SAR analysis revealed that specific substitutions on the carbazole and sulfonamide moieties were critical for potent antiproliferative activity. nih.gov These studies guide medicinal chemists in rationally designing new analogs with improved therapeutic profiles. For instance, converting a lead compound into a prodrug, such as an l-valine (B1682139) or phosphate (B84403) prodrug, has been shown to improve in vivo efficacy and safety. nih.gov

Table 2: SAR Insights for Carbazole-1-Carboxamide Derivatives
TargetScaffold ModificationImpact on ActivityReference
BTKIncorporation of an electrophilic groupConverted reversible inhibitors to potent, irreversible inhibitors nih.gov
JAK2Optimization of carbazole ring and side chainIncreased selectivity for JAK2 over other JAK family kinases nih.gov
Tubulin/Topo ISubstitution on carbazole sulfonamideEnhanced antiproliferative potency and cancer cell selectivity nih.gov

Supramolecular Chemistry and Advanced Materials Research

Beyond their biomedical applications, the unique electronic and structural features of carbazole-based compounds, including this compound derivatives, make them highly valuable in the field of supramolecular chemistry and for the development of advanced materials. oldcitypublishing.com

Aggregation-Induced Emission (AIE) Phenomena

Many conventional fluorescent molecules suffer from aggregation-caused quenching (ACQ), where their fluorescence intensity decreases in the aggregated or solid state. Carbazole derivatives, however, are frequently associated with the opposite effect: Aggregation-Induced Emission (AIE) or Aggregation-Induced Emission Enhancement (AIEE). nih.govresearchgate.netrsc.org

In dilute solutions, these molecules may exhibit weak fluorescence due to the free intramolecular rotation and vibration of their components, which provides non-radiative pathways for the excited state to relax. researchgate.net However, in an aggregated state or in a solid film, these intramolecular motions are restricted. This restriction blocks the non-radiative decay channels, forcing the excited molecules to release their energy through radiative pathways, resulting in a significant enhancement of fluorescence intensity. nih.govresearchgate.net This AIE characteristic is highly desirable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and bio-imaging, where strong solid-state emission is required. nih.govrsc.org

Chromophore-Based Photoswitchable Systems

The carbazole moiety is an excellent chromophore that can be incorporated into photoswitchable molecular systems. mdpi.com These systems can reversibly change their chemical or physical properties upon irradiation with light of a specific wavelength. kinampark.com For example, researchers have designed photoswitchable organic radicals by incorporating carbazole radical centers with dithienylethene (DTE) moieties. nih.gov

In such systems, light can trigger a reversible isomerization process, such as the 6π electrocyclization of the DTE unit. kinampark.comnih.gov This structural change alters the electronic communication and spin delocalization throughout the molecule, leading to a change in its optical and magnetic properties. nih.gov This ability to externally control molecular properties with light opens up possibilities for applications in molecular switches, data storage, and dynamic control of chemical reactions. nih.gov

Corrosion Inhibition Mechanisms (e.g., Protective Film Formation, Surface Interaction)

Carbazole derivatives have been successfully investigated as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments. nih.govresearchgate.netresearchgate.net Their inhibitory action is primarily attributed to their ability to adsorb onto the metal surface and form a protective barrier film.

Protective Film Formation: The adsorbed carbazole molecules form a film that isolates the metal surface from the corrosive medium, thereby suppressing both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. nih.govresearchgate.net Scanning electron microscopy (SEM) analysis confirms the formation of this protective layer on the steel surface. researchgate.netresearchgate.net

Surface Interaction: The adsorption process involves complex interactions between the inhibitor molecules and the metal. The nitrogen heteroatom in the carbazole ring, any oxygen atoms in the carboxamide group, and the π-electrons of the aromatic system can interact with the vacant d-orbitals of iron atoms on the metal surface, leading to strong adsorption. researchgate.netmdpi.com This process can involve both physisorption (electrostatic interactions) and chemisorption (coordinate bond formation). mdpi.com Potentiodynamic polarization studies often indicate that these compounds act as mixed-type inhibitors, meaning they affect both anodic and cathodic processes, often with a predominant effect on the cathodic reaction. nih.govresearchgate.net

Table 3: Corrosion Inhibition Efficiency of Carbazole Derivatives
Inhibitor TypeMetalCorrosive MediumInhibition MechanismReference
Pyrazole Carboxamide DerivativesMild Steel1 M HClMixed-type inhibition, protective film formation researchgate.net
Various Carbazole DerivativesMild Steel1 M HClMixed-type (predominantly cathodic), adsorbed film formation nih.govresearchgate.net
Pyrazole DerivativesCarbon Steel1 M HClMixed-type inhibition, chemisorption, barrier layer formation nih.gov

Future Directions and Emerging Research Avenues for 9h Carbazole 1 Carboxamide

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 9H-carbazole-1-carboxamide and its derivatives will increasingly prioritize sustainability, efficiency, and molecular diversity. While traditional methods like the Graebe-Ullmann reaction and Borsche-Drechsel cyclization have been foundational, modern catalysis is paving the way for more sophisticated and environmentally benign approaches. nih.gov

Future research is expected to focus on:

Advanced Catalytic Systems: There is a growing emphasis on developing novel catalysts, particularly those based on transition metals like palladium, for C-H activation and C-N cross-coupling reactions. nih.govrsc.org These methods allow for the direct functionalization of the carbazole (B46965) core, reducing the need for pre-functionalized starting materials and minimizing waste.

Green Chemistry Protocols: The adoption of green chemistry principles is paramount. This includes the exploration of solvent-free reaction conditions, such as mechanochemical synthesis via ball-milling, and energy-efficient techniques like microwave-assisted synthesis. researchgate.netresearchgate.net These approaches not only reduce the environmental impact but can also accelerate reaction times and improve yields.

Domino and One-Pot Reactions: Designing elegant one-pot or domino reaction sequences will be a key area of focus. These strategies, where multiple chemical transformations occur in a single reaction vessel, enhance synthetic efficiency by reducing the number of intermediate purification steps, thereby saving time, resources, and solvents. nih.gov

Synthetic StrategyPotential AdvantagesFuture Research Focus
C-H Activation High atom economy, direct functionalization. rsc.orgDevelopment of more selective and robust catalysts.
Mechanochemistry Solvent-free, reduced waste, energy-efficient. researchgate.netScalability and application to a wider range of substrates.
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields.Optimization for complex multi-step syntheses.
Domino Reactions Increased efficiency, reduced purification steps. nih.govDesign of novel cascade sequences for complex derivatives.

Exploration of Advanced Spectroscopic and Imaging Techniques

A deep understanding of the structure, dynamics, and interactions of this compound derivatives is crucial for their rational design. While standard techniques like 1D NMR (¹H and ¹³C) and FT-IR are routinely used for characterization, future research will leverage more advanced spectroscopic methods for deeper insights. researchgate.netacgpubs.org

Emerging research will likely involve:

Two-Dimensional (2D) NMR Spectroscopy: Techniques such as COSY, HSQC, and HMBC are becoming indispensable for the unambiguous structural elucidation of complex derivatives and for studying their interactions with biological macromolecules. researchgate.netopenpubglobal.comresearchgate.net 2D NMR can reveal through-bond and through-space correlations, providing a complete picture of molecular connectivity and conformation. researchgate.net

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) is critical for confirming molecular formulas. acgpubs.orgnih.gov Future applications may involve coupling liquid chromatography with mass spectrometry (LC-MS) to analyze complex reaction mixtures and identify metabolites in biological systems.

Time-Resolved Spectroscopy: For materials science applications, techniques like transient absorption and time-resolved fluorescence spectroscopy are vital for probing the excited-state dynamics of carbazole-based materials. mdpi.com Understanding these photophysical processes is key to designing more efficient organic light-emitting diodes (OLEDs) and solar cells. nih.govresearcher.life

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational modeling and experimental synthesis is revolutionizing the discovery of new molecules. For this compound, this integrated approach is set to accelerate the design of compounds with tailored properties for both therapeutic and material applications. nih.govmdpi.com

Future directions in this area include:

Quantum Chemical Calculations: Density Functional Theory (DFT) will be increasingly used to predict the structural, electronic, and optical properties of new derivatives before their synthesis. researchgate.netjnsam.comjnsam.com This allows researchers to screen virtual libraries of compounds and prioritize those with the most promising characteristics, such as optimal HOMO/LUMO energy levels for electronic applications. researchgate.netscholarena.com

Molecular Docking and Dynamics: In drug discovery, molecular docking simulations are used to predict the binding modes and affinities of carbazole derivatives with their biological targets, such as protein kinases. nih.govresearchgate.net Molecular dynamics (MD) simulations can then provide insights into the stability of the ligand-protein complex and the conformational changes that occur upon binding. nih.gov

In Silico ADMET Prediction: Computational tools that predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates are becoming crucial. nih.gov Integrating these predictions early in the design phase helps to eliminate compounds that are likely to fail in later stages of development due to poor pharmacokinetic profiles.

Exploitation in Novel Functional Materials

The inherent electronic and photophysical properties of the carbazole moiety make it a highly attractive building block for advanced organic materials. mdpi.com The this compound framework offers a versatile platform for creating novel functional materials with tailored characteristics.

Key future research areas are:

Perovskite Solar Cells (PSCs): Carbazole derivatives have shown exceptional promise as hole-transport materials (HTMs) in PSCs, contributing to high power conversion efficiencies and improved device stability. rsc.orgrsc.orgnrel.govosti.gov Future work will focus on designing new D–A (donor-acceptor) type carbazole structures to optimize energy-level alignment, enhance hole mobility, and passivate defects at the perovskite/HTM interface. rsc.org

Organic Light-Emitting Diodes (OLEDs): The high thermal stability and excellent charge-transporting properties of carbazoles make them ideal for OLEDs. mdpi.comresearchgate.net Research is moving towards designing novel carbazole-based host materials for phosphorescent OLEDs (PhOLEDs) and emitters that exhibit thermally activated delayed fluorescence (TADF), aiming to achieve higher efficiencies and longer operational lifetimes. mdpi.commdpi.com

Sensors and Organic Semiconductors: The functionalizable and electron-rich nature of the carbazole ring system makes it suitable for creating chemical sensors and organic semiconductors. nih.gov Future research will explore the development of poly(9H-carbazole) films and other derivatives for applications in biosensing, such as enzymatic and non-enzymatic glucose sensors. nih.gov

Application AreaKey Property of Carbazole ScaffoldFuture Goal
Perovskite Solar Cells Excellent hole-transport, thermal stability. nrel.govresearchgate.netHigher efficiency and long-term operational stability.
OLEDs High photoluminescence quantum yield, charge transport. mdpi.comDevelopment of efficient TADF emitters and stable host materials.
Organic Sensors Electron-rich, easily functionalized. nih.govIncreased sensitivity and selectivity for specific analytes.

Design of Next-Generation Bioactive Scaffolds with Tuned Mechanisms

The this compound structure has been identified as a potent inhibitor of Janus kinase 2 (JAK2), highlighting its potential in treating myeloproliferative disorders. nih.govucr.edusemanticscholar.org This success provides a strong foundation for designing next-generation bioactive scaffolds with finely tuned mechanisms of action.

Future research will be directed towards:

Enhanced Kinase Selectivity: While potent JAK2 inhibition is established, future work will aim to design analogs with even greater selectivity for specific JAK family members or other protein kinases to minimize off-target effects and improve safety profiles. nih.govsemanticscholar.org This involves a deep understanding of the structure-activity relationships, often guided by computational modeling.

Targeting Novel Biological Pathways: Beyond kinase inhibition, the carbazole scaffold is known for a wide range of biological activities, including anticancer, antimicrobial, and antioxidant effects. nih.govresearchgate.netnih.govresearchgate.net A significant future avenue is to explore new biological targets and pathways, such as the PI3K/Akt/mTOR signaling pathway, which is implicated in cancer cell survival. researchgate.net

Hybrid Molecules and Multi-target Ligands: An emerging strategy in drug design is the creation of hybrid molecules that combine the carbazole scaffold with other pharmacophores. nih.gov This approach can yield compounds that act on multiple targets simultaneously, potentially offering a way to overcome drug resistance or achieve synergistic therapeutic effects. nih.gov

Q & A

Basic Research Questions

Q. What are the most effective synthetic routes for preparing 9H-carbazole-1-carboxamide derivatives, and how can reaction conditions be optimized?

  • Methodology : Cyclic diaryliodonium salts (e.g., 1a in ) can serve as intermediates for N-acylation reactions to introduce carboxamide groups. Optimize solvent choice (e.g., THF or DMF), reaction temperature (60–100°C), and stoichiometry of reagents (e.g., valeramide or benzamide) to achieve yields >70% . For regioselective functionalization, use palladium-catalyzed cross-coupling or Ullmann-type reactions under inert atmospheres .
  • Characterization : Confirm product purity via HPLC and monitor reaction progress using TLC with UV-active spots.

Q. How should researchers select spectroscopic techniques to characterize this compound derivatives, and what are common pitfalls in data interpretation?

  • Methodology : Combine 1H^1H-/13C^{13}C-NMR (in DMSO-d6 or CDCl3) to identify substituent environments and coupling patterns. Use FT-IR to confirm carboxamide C=O stretches (~1650–1700 cm1^{-1}) and N–H bending (~1550 cm1 ^{-1}) . For ambiguous peaks, employ 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
  • Pitfalls : Solvent impurities (e.g., residual H2O in DMSO-d6) may obscure NMR signals. Always reference deuterated solvent peaks and run DEPT-135 for carbon multiplicity confirmation.

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) data resolve structural ambiguities in this compound derivatives, and what software tools are recommended?

  • Methodology : Grow crystals via slow evaporation in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures). Use SHELXL ( ) for refinement, focusing on bond angles (e.g., C2–C1–N1 = 129.2° in ) and torsion angles to confirm planarity of the carbazole core .
  • Applications : Structural data can predict π-π stacking interactions in organic electronics or hydrogen-bonding networks in supramolecular assemblies.

Q. What computational strategies are effective for designing this compound derivatives with enhanced biological activity?

  • Methodology : Perform docking studies (AutoDock Vina, Schrödinger Suite) to assess binding affinity to targets like Bruton’s Tyrosine Kinase (BTK). Focus on substituents at the 1-carboxamide position (e.g., 4-fluorophenyl in ) to modulate steric and electronic properties . Validate predictions with MD simulations (GROMACS) to evaluate stability of ligand-protein complexes.

Q. How can researchers reconcile contradictions between experimental data (e.g., spectroscopic vs. crystallographic results) in carbazole derivatives?

  • Methodology : Cross-validate NMR-derived bond lengths with SC-XRD data (e.g., C–C distances ~1.39–1.48 Å in ). If discrepancies arise, consider dynamic effects (e.g., rotamers in solution) or crystal-packing forces . Apply principal component analysis (PCA) to multivariate datasets for outlier detection .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.